molecular formula C11H18F3NO3 B2416250 tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1309435-53-7

tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2416250
CAS RN: 1309435-53-7
M. Wt: 269.264
InChI Key: IRFMYKZUSRNURE-JGVFFNPUSA-N
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Description

“tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1309435-53-7 . It has a molecular weight of 269.26 and a molecular formula of C11H18F3NO3 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate” is defined by its molecular formula, C11H18F3NO3 . Unfortunately, specific details about its structure such as

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Tert-butyl cis-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are developed from a common 4,6-dioxopiperidinecarboxylate precursor, proving its versatility in organic synthesis (Marin et al., 2004).

X-Ray Crystallography Studies

The compound has been subject to X-ray studies, revealing its molecular structure and the orientation of its side chains. This provides valuable insights into the molecular configuration of such compounds (Didierjean et al., 2004).

Stereoselective Synthesis

It plays a crucial role in the stereoselective synthesis of piperidine derivatives, particularly in processes involving the formation of cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds

This chemical serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib, demonstrating its application in medicinal chemistry (Kong et al., 2016).

Development of Substituted Piperidines

It is used in the development of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for the preparation of substituted piperidines. This showcases its role in creating new chemical structures (Harmsen et al., 2011).

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes, such as the preparation of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (Hao et al., 2011).

properties

IUPAC Name

tert-butyl (3S,4R)-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-8(16)7(6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFMYKZUSRNURE-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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